molecular formula C20H20N2O3 B14955430 3-(4-methoxy-1H-indol-1-yl)-N-(2-oxo-2-phenylethyl)propanamide

3-(4-methoxy-1H-indol-1-yl)-N-(2-oxo-2-phenylethyl)propanamide

Cat. No.: B14955430
M. Wt: 336.4 g/mol
InChI Key: HBLKECUPOMSKRA-UHFFFAOYSA-N
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Description

3-(4-Methoxy-1H-indol-1-yl)-N-(2-oxo-2-phenylethyl)propanamide is a synthetic indole-derived propanamide compound characterized by a methoxy substitution at the 4-position of the indole core and a propanamide side chain terminating in a phenylethyl ketone group.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3-(4-methoxyindol-1-yl)-N-phenacylpropanamide

InChI

InChI=1S/C20H20N2O3/c1-25-19-9-5-8-17-16(19)10-12-22(17)13-11-20(24)21-14-18(23)15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,21,24)

InChI Key

HBLKECUPOMSKRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-(2-oxo-2-phenylethyl)propanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated using a methoxy group donor such as dimethyl sulfate or methyl iodide in the presence of a base.

    Amide Formation: The final step involves the formation of the amide bond by reacting the methoxylated indole with 2-oxo-2-phenylethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the indole core or the methoxy group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products Formed

    Oxidation Products: Oxidized derivatives of the indole core or methoxy group.

    Reduction Products: Reduced amide derivatives.

    Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-(2-oxo-2-phenylethyl)propanamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis methods, and notable properties:

Compound Name / ID (Evidence ID) Key Substituents Molecular Formula Synthesis & Purification Notable Properties
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide (50) - 4-Chlorobenzoyl
- 5-Methoxy
- Methylsulfonyl
C24H22ClN2O5S Flash chromatography (SiO2, ethyl acetate/hexane) Potent COX-2 inhibition; improved selectivity over COX-1
(S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[(1-phenylcyclohexyl)methyl]propanamide (9c) - 4-Methoxyphenyl ureido
- Cyclohexylmethyl
C32H36N4O3 Purified via hexane/CHCl3 recrystallization Selective agonist for human formyl peptide receptor (FPR1); 44% yield
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(4-(trifluoromethoxy)phenylsulfonyl)propanamide (57) - 4-Trifluoromethoxy phenylsulfonyl
- 4-Chlorobenzoyl
C28H23ClF3N2O7S Automated HPLC (RP-18, ACN/H2O) 33% yield; enhanced metabolic stability due to sulfonamide group
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide - Fluoro-biphenyl
- Indol-3-yl ethyl
C25H22FN3O Not detailed (purportedly synthesized via amide coupling) Potential CNS activity due to lipophilic biphenyl group
3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (5a) - 4-Methoxyphenyl
- Propargyl amide
C19H19NO2 Chemoenzymatic three-component synthesis Demonstrates modular synthesis for diverse propanamide libraries

Key Structural and Functional Insights:

Substituent Impact on Selectivity :

  • Sulfonamide groups (e.g., methylsulfonyl in Compound 50 ) enhance enzyme selectivity (e.g., COX-2 inhibition) compared to bulkier groups like trifluoromethoxy phenylsulfonyl (Compound 57 ).
  • Ureido substituents (e.g., 4-methoxyphenyl ureido in Compound 9c ) improve receptor agonism (e.g., FPR1 selectivity).

Synthetic Yields and Methods :

  • Automated HPLC purification (Compound 57 ) achieves lower yields (33%) but higher purity compared to flash chromatography (Compound 50 ).
  • Recrystallization (Compound 9c ) is favored for crystalline derivatives, while chemoenzymatic routes (Compound 5a ) enable rapid diversification.

Pharmacological Trends :

  • Lipophilic groups (e.g., fluoro-biphenyl in ) may enhance blood-brain barrier penetration.
  • Methoxy substitutions (common in ) improve solubility without compromising target binding.

Research Findings and Implications

  • Enzyme Inhibition: Sulfonamide-containing analogs (e.g., Compound 50 ) exhibit nanomolar potency against COX-2, outperforming non-sulfonamide derivatives.
  • Receptor Agonism : Ureido-linked compounds (e.g., Compound 9c ) show >100-fold selectivity for FPR1 over FPR2, attributed to steric and electronic compatibility with the receptor’s binding pocket.
  • Metabolic Stability : Sulfonyl and trifluoromethoxy groups (e.g., Compound 57 ) reduce hepatic clearance in preclinical models.

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